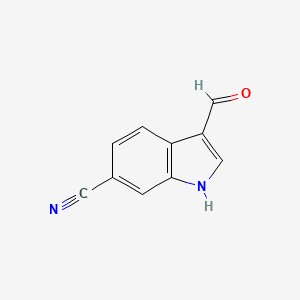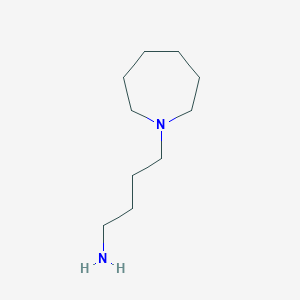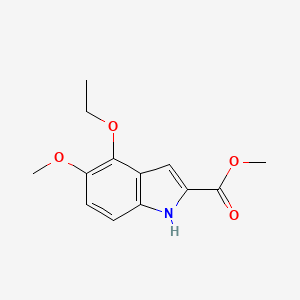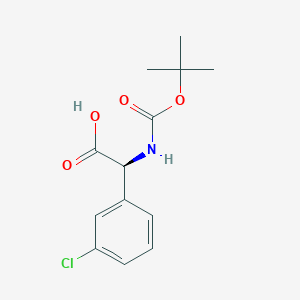
3-formyl-1H-indole-6-carbonitrile
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related indole carbonitrile compounds involves multi-step processes starting from commercially available precursors. For instance, the synthesis of 4-hydroxy-1H-indole-2-carbonitrile is achieved through cyanation and subsequent halogenation/dehydrohalogenation from tetrahydro-4H-indol-4-one, with an overall yield of 84% . Another example is the preparation of 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles via a Cu-catalyzed reaction of 2-(2-bromophenyl)-1H-indoles with propanedinitrile . These methods highlight the versatility of indole carbonitriles synthesis, which could be adapted for the synthesis of 3-formyl-1H-indole-6-carbonitrile.
Molecular Structure Analysis
The molecular structure of indole carbonitriles is characterized by the presence of a carbonitrile group attached to an indole core. The crystal structure of a related compound, 4-(1H-indol-3-yl)-2-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile, shows significant dihedral angles between the planes of the pyridine ring and the indole and phenyl substituents, indicating a non-planar structure likely due to steric crowding . This suggests that the molecular structure of 3-formyl-1H-indole-6-carbonitrile would also exhibit steric interactions that influence its overall conformation.
Chemical Reactions Analysis
The indole carbonitrile core is a versatile moiety that can undergo various chemical reactions. Although the specific reactions of 3-formyl-1H-indole-6-carbonitrile are not detailed in the provided papers, the reactivity of the carbonitrile and formyl groups can be inferred. The carbonitrile group can participate in nucleophilic addition reactions, while the formyl group is reactive towards nucleophiles due to its carbonyl character. These functional groups provide multiple sites for chemical transformations and derivatization.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole carbonitriles can be deduced from their molecular structures. The presence of aromatic rings suggests that these compounds would exhibit aromatic π-π stacking and C-H...π interactions, as observed in the crystal structures of related compounds . The hydrogen bonding capabilities of the nitrogen atoms in the indole and carbonitrile groups contribute to the formation of supramolecular aggregates, as seen in the crystallization behavior of some indole carbonitriles . These interactions are likely to influence the solubility, melting points, and stability of 3-formyl-1H-indole-6-carbonitrile.
Applications De Recherche Scientifique
-
Scientific Field: Medicinal Chemistry
- Application : 3-formyl-1H-indole-6-carbonitrile is used as a reactant for the synthesis of tryptophan dioxygenase inhibitors, which are potential anticancer immunomodulators .
- Results or Outcomes : The outcomes of this application are potential anticancer immunomodulators. Unfortunately, the sources do not provide any quantitative data or statistical analyses related to this application .
-
Scientific Field: Pharmaceutical Chemistry
- Application : This compound is also used as a reactant for the enantioselective preparation of antifungal agents .
- Results or Outcomes : The outcomes of this application are antifungal agents. Unfortunately, the sources do not provide any quantitative data or statistical analyses related to this application .
-
Scientific Field: Biochemistry
- Application : 3-formyl-1H-indole-6-carbonitrile is used as a reactant for the synthesis of indole- and 7-azaindole-1,3-dicarboxamide hydroxyethylamine inhibitors of BACE-1 .
- Results or Outcomes : The outcomes of this application are inhibitors of BACE-1. Unfortunately, the sources do not provide any quantitative data or statistical analyses related to this application .
Safety And Hazards
3-formyl-1H-indole-6-carbonitrile is classified as harmful by inhalation, in contact with skin, and if swallowed. It may cause skin irritation, allergic skin reaction, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and rinsing cautiously with water in case of contact with eyes .
Propriétés
IUPAC Name |
3-formyl-1H-indole-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-4-7-1-2-9-8(6-13)5-12-10(9)3-7/h1-3,5-6,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCNWLZZKKCXGOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)NC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20444285 | |
| Record name | 3-formyl-1H-indole-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-formyl-1H-indole-6-carbonitrile | |
CAS RN |
83783-33-9 | |
| Record name | 3-formyl-1H-indole-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![(2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid](/img/structure/B1278086.png)